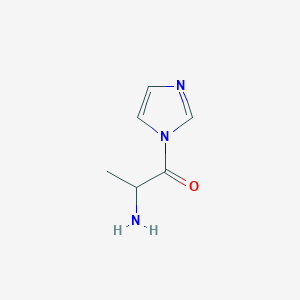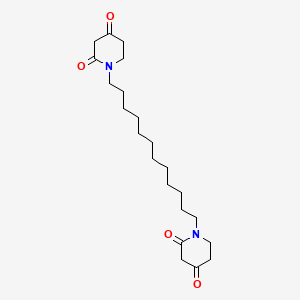![molecular formula C12H12O2 B14362826 6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 92841-24-2](/img/structure/B14362826.png)
6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound belonging to the biphenyl family. This compound is characterized by a hydroxyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the hydroxyl group and the dihydro structure makes this compound unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl or substituted biphenyl derivatives.
Reduction: The reduction of the biphenyl structure to introduce the dihydro component can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and reduction steps.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated biphenyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: Lacks the hydroxyl group and dihydro structure.
4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the dihydro structure.
2-Hydroxybiphenyl: Similar to 4-Hydroxybiphenyl but with the hydroxyl group in a different position.
Uniqueness
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to its specific combination of a hydroxyl group and a dihydro structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92841-24-2 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-hydroxy-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |
InChI Key |
SVIKKVVYUBPUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


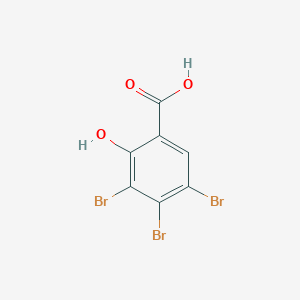
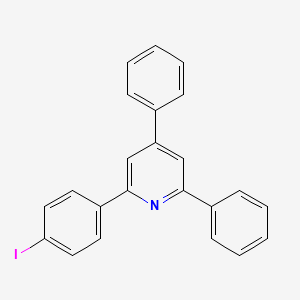
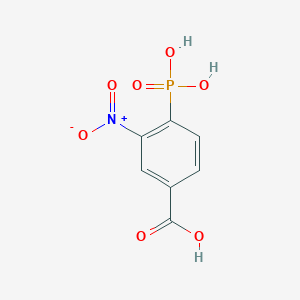
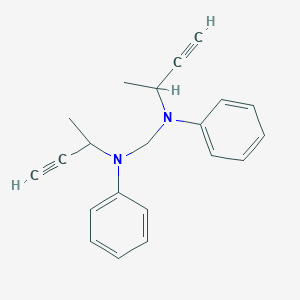
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
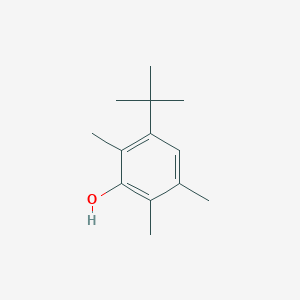
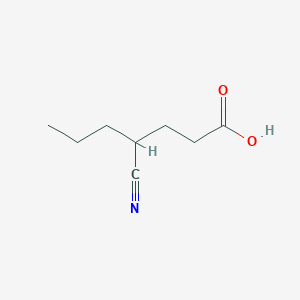

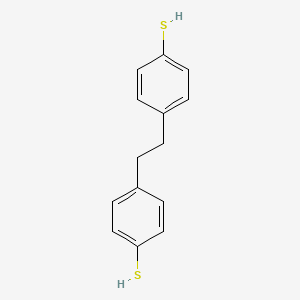
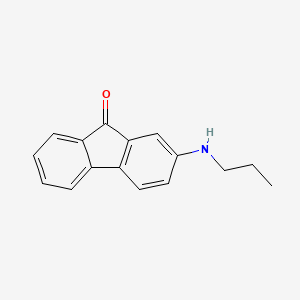
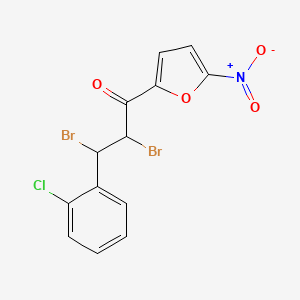
![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
